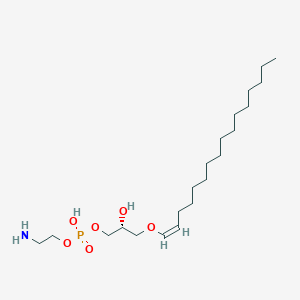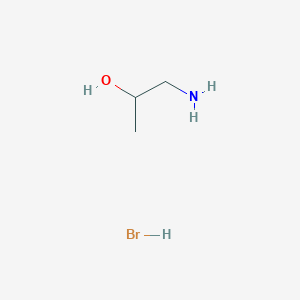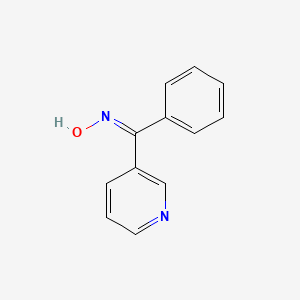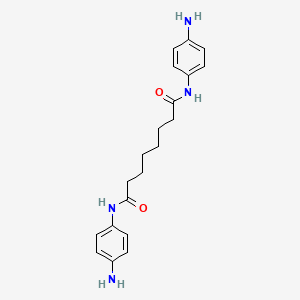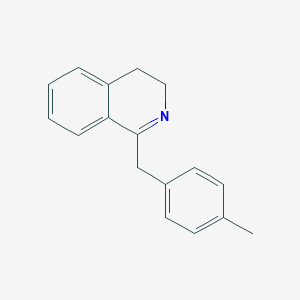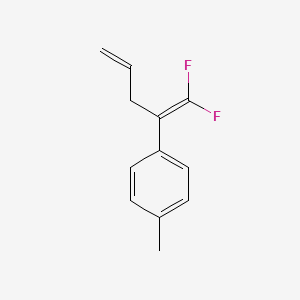
1-Phenyl-4-(m-tolyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-(m-tolyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-4-(m-tolyl)-1H-1,2,3-triazole can be synthesized through various methods, including the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. The reaction can be performed in solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-4-(m-tolyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as triazole N-oxides.
Reduction: Formation of reduced derivatives such as dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
1-Phenyl-4-(m-tolyl)-1H-1,2,3-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4-(m-tolyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the phenyl and m-tolyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
1-Phenyl-4-(m-tolyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
1-Phenyl-4-(m-chlorophenyl)-1H-1,2,3-triazole: Similar structure but with a chlorophenyl group instead of a tolyl group.
Uniqueness: The presence of the m-tolyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other triazole derivatives and may contribute to its specific applications and effectiveness in various fields.
Propiedades
Fórmula molecular |
C15H13N3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
4-(3-methylphenyl)-1-phenyltriazole |
InChI |
InChI=1S/C15H13N3/c1-12-6-5-7-13(10-12)15-11-18(17-16-15)14-8-3-2-4-9-14/h2-11H,1H3 |
Clave InChI |
UKMXQVVGDNWYBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CN(N=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



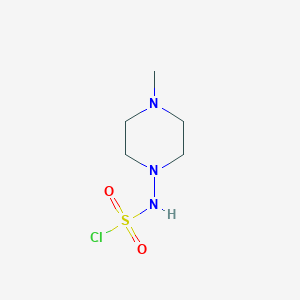
dimethylsilane](/img/structure/B14130440.png)
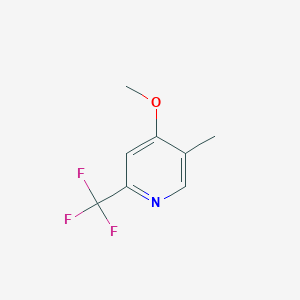

![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)
